2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride
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Overview
Description
2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a benzyl group, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reductive amination of a suitable precursor with benzylpiperazine under specific reaction conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo-compounds, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.
Biology: In biological research, 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride can be utilized to study the interactions of piperazine derivatives with biological targets. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential medicinal applications, particularly in the treatment of various diseases. It may be investigated for its pharmacological properties and efficacy in preclinical and clinical studies.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one dihydrochloride
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
(4-Benzyl-1-piperazinyl) {2- [ (3-methylbutyl)amino]-3-pyridinyl}methanon
Uniqueness: 2-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride is unique in its molecular structure and potential applications. Its specific arrangement of functional groups and piperazine ring sets it apart from other similar compounds, making it valuable for various scientific and industrial purposes.
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;;/h2-6,12H,7-11,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARKKNUHLDFQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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